N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide
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Overview
Description
N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Shares structural similarities with the sulfonamide group.
Sulfanilamide: Another sulfonamide compound with similar biological activities.
4-Aminobenzoic acid derivatives: Compounds with similar aromatic and amino functional groups.
Uniqueness
N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
402513-98-8 |
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Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-2-8-14(9-3-11)21(19,20)17-15(18)10-12-4-6-13(16)7-5-12/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
XTVVVDUMKXLKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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